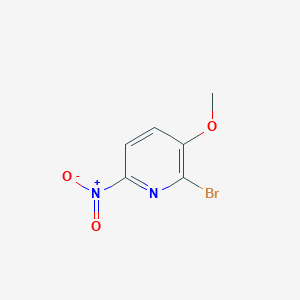








|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([N+:10]([O-])=O)[N:3]=1.O.NN>C(O)C.[C].[Pd]>[NH2:10][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[CH:2][N:3]=1 |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
17.36 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1OC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
520 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
88.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
palladium-carbon
|
|
Quantity
|
11.63 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was refluxed for 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
FILTRATION
|
|
Details
|
Then, after palladium-carbon was filtered off
|
|
Type
|
WASH
|
|
Details
|
the residue was washed with ethanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined solution was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Then, 402 mL of water and 38 mL of conc. aqueous ammonia were added to the concentrate
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted eight times with chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined chloroform layer was dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
The resulting crude product was distilled under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C=C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 65.57 mmol | |
| AMOUNT: MASS | 8.14 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |